molecular formula C12H6Br3NO5S B2855159 2,4,6-Tribromophenyl 2-nitrobenzene-1-sulfonate CAS No. 2361906-00-3

2,4,6-Tribromophenyl 2-nitrobenzene-1-sulfonate

Cat. No.: B2855159
CAS No.: 2361906-00-3
M. Wt: 515.95
InChI Key: AEYFCHGPYSYYOJ-UHFFFAOYSA-N
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Description

2,4,6-Tribromophenyl 2-nitrobenzene-1-sulfonate is a chemical compound with the molecular formula C12H6Br3NO5S and a molecular weight of 515.95. This compound is characterized by the presence of three bromine atoms, a nitro group, and a sulfonate group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,4,6-Tribromophenyl 2-nitrobenzene-1-sulfonate typically involves the bromination of phenol followed by nitration and sulfonation reactions. The reaction conditions for these steps include the use of bromine, nitric acid, and sulfuric acid as reagents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2,4,6-Tribromophenyl 2-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4,6-Tribromophenyl 2-nitrobenzene-1-sulfonate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Tribromophenyl 2-nitrobenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The bromine atoms and nitro group play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

2,4,6-Tribromophenyl 2-nitrobenzene-1-sulfonate can be compared with other similar compounds, such as:

    2,4,6-Tribromophenol: This compound is similar in structure but lacks the nitro and sulfonate groups.

    2,4,6-Tribromophenyl 2-nitrobenzene-1-carboxylate: This compound has a carboxylate group instead of a sulfonate group, which may result in different chemical and biological properties.

Properties

IUPAC Name

(2,4,6-tribromophenyl) 2-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br3NO5S/c13-7-5-8(14)12(9(15)6-7)21-22(19,20)11-4-2-1-3-10(11)16(17)18/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYFCHGPYSYYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=C(C=C(C=C2Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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